Phenazopyridine hydrochloride

Beschreibung

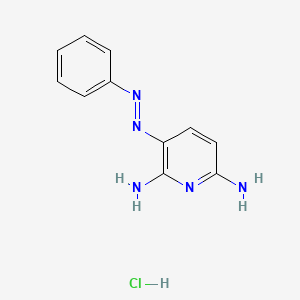

This compound is a hydrochloride obtained by combining phenazopyridine with one equivalent of hydrochloric acid. A local anesthetic that has topical analgesic effect on mucosa lining of the urinary tract. Its use is limited by problems with toxicity (primarily blood disorders) and potential carcinogenicity. It has a role as a carcinogenic agent, a local anaesthetic and a non-narcotic analgesic. It contains a phenazopyridine(1+).

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1987 and has 1 investigational indication.

Eigenschaften

IUPAC Name |

3-phenyldiazenylpyridine-2,6-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5.ClH/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8;/h1-7H,(H4,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBPIHBUCMDKFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5.ClH, C11H12ClN5 | |

| Record name | PHENAZOPYRIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021118 | |

| Record name | Phenazopyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenazopyridine hydrochloride appears as brick-red microcrystals with a slight violet luster or a purple powder. Aqueous solutions are yellow to brick-red and slightly acidic; they may be stabilized by the addition of 10% glucose. Slightly bitter taste. (NTP, 1992) | |

| Record name | PHENAZOPYRIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

30.4 [ug/mL] (The mean of the results at pH 7.4), 0.1 to 1.0 mg/mL at 68 °F (NTP, 1992) | |

| Record name | SID85273730 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PHENAZOPYRIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

136-40-3 | |

| Record name | PHENAZOPYRIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Diamino-3-phenylazopyridine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenazopyridine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 136-40-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenazopyridine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenazopyridine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenazopyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenazopyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENAZOPYRIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0EWG668W17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

282 °F (NTP, 1992) | |

| Record name | PHENAZOPYRIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Phenazopyridine Hydrochloride on the Urinary Tract Mucosa

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazopyridine (B135373) hydrochloride is a unique azo dye compound widely utilized for the symptomatic relief of pain, burning, urgency, and frequency associated with irritation of the lower urinary tract mucosa.[1][2][3][4][5] This irritation can stem from urinary tract infections (UTIs), trauma, surgery, or endoscopic procedures.[1][6] It is crucial to note that phenazopyridine is not an antimicrobial agent and does not treat the underlying cause of the irritation; rather, it serves as a targeted urinary tract analgesic.[3][7][8] While it has a long history of clinical use, its precise mechanism of action has not been fully elucidated, though significant evidence points to a direct topical anesthetic effect on the urothelium.[1][9][10][11] This guide provides an in-depth review of the known pharmacological actions, supporting experimental evidence, and putative molecular mechanisms of phenazopyridine on the urinary tract mucosa.

Pharmacokinetics and Bioavailability at the Target Site

The efficacy of phenazopyridine is intrinsically linked to its pharmacokinetic profile, which ensures its delivery in an active form to the urinary tract.

-

Absorption and Distribution: Following oral administration, phenazopyridine is rapidly absorbed from the gastrointestinal tract.[1][2][10] It reaches a peak plasma time (Tmax) within approximately 2 to 3 hours.[1][2]

-

Metabolism and Excretion: The drug is metabolized in the liver, with one identified metabolite being paracetamol (4-acetoaminophenol).[12][13] However, a substantial portion of the dose, approximately 65%, is rapidly excreted by the kidneys as unchanged, active drug directly into the urine.[9] This high concentration of the parent compound in the urine is fundamental to its localized action on the urinary tract mucosa.[9][10] The drug's presence imparts a characteristic and harmless reddish-orange color to the urine.[4][10][14]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters observed in healthy volunteers.

| Parameter | Mean Value | Standard Deviation | Units | Citation |

| Cmax (Maximum Concentration) | 65.00 | ± 29.23 | ng/mL | [1] |

| Tmax (Time to Maximum Concentration) | 2.48 | ± 0.50 | h | [1] |

| AUC (0-∞) (Area Under the Curve) | 431.77 | ± 87.82 | ng·h/mL | [1] |

Core Mechanism of Action: Topical Analgesia

The primary mechanism of phenazopyridine is a direct topical analgesic effect on the mucosal lining of the urinary tract.[1][5][9][11][15] Unlike systemic analgesics, it acts locally at the site of irritation, providing targeted pain relief without systemic anesthetic side effects.[16]

Inhibition of Voltage-Gated Sodium Channels

The most specific proposed mechanism is the inhibition of voltage-gated sodium channels within the sensory nerve fibers innervating the bladder and urethra.[1][17] By blocking these channels, phenazopyridine prevents the influx of sodium ions that is necessary for the depolarization and propagation of action potentials along nociceptive nerve pathways. This action effectively numbs the mucosal lining, interrupting the transmission of pain signals from the irritated urothelium to the central nervous system.[18]

Selective Inhibition of Mechanosensitive Nerve Fibers

Research using animal models has provided more specific insights into phenazopyridine's neuro-inhibitory effects. A study in rats demonstrated that intravenous phenazopyridine dose-dependently and significantly decreases the activity of mechanosensitive Aδ-fibers in the bladder, but not C-fiber activity.[1][19] Aδ-fibers are thinly myelinated nerves that transmit sharp, localized pain. In contrast, the common local anesthetic lidocaine (B1675312) was found to inhibit both Aδ- and C-fiber activities.[19] This suggests a degree of selectivity in phenazopyridine's action on bladder afferent pathways.[19]

More recent research using an ex vivo mouse bladder preparation showed that intravesical application of phenazopyridine (at concentrations consistent with therapeutic urinary levels) causes a concentration-dependent reduction in mechanosensory nerve responses to bladder distension.[16] The study found that the drug significantly inhibited both low-threshold and high-threshold afferent units.[16]

Putative Secondary Mechanisms

While local anesthesia is the primary accepted mechanism, other actions have been proposed.

-

TRPM8 Inhibition: A 2023 study has indicated that phenazopyridine can inhibit TRPM8 (Transient Receptor Potential Melastatin 8), a receptor highly expressed in bladder sensory nerves that contributes to sensory signaling.[16] This represents a novel molecular target that could contribute to its analgesic effect.

-

Anti-inflammatory Effects: Some literature suggests that phenazopyridine may inhibit prostaglandin (B15479496) synthesis. Prostaglandins are key mediators of inflammation and pain, so this action could contribute to the overall reduction of discomfort in the urinary tract. However, this mechanism is less substantiated than its direct anesthetic properties.

Quantitative Data Summary

The following tables summarize quantitative data on the clinical efficacy of phenazopyridine.

Table 1: Clinical Efficacy of a Single 200 mg Dose vs. Placebo at 6 Hours Data from a multicenter, randomized, placebo-controlled study in patients with acute uncomplicated cystitis.

| Symptom Assessment (VAS Score) | Phenazopyridine Group | Placebo Group | Citation |

| Reduction in General Discomfort | 53.4% | 28.8% | [20] |

| Reduction in Pain During Urination | 57.4% | 35.9% | [20] |

| Reduction in Urination Frequency | 39.6% | 27.6% | [20] |

| Patients Reporting "Significant Improvement" | 43.3% | Not specified (significantly lower) | [20] |

Table 2: Onset of Action Data from a comparative study.

| Parameter | Observation | Citation |

| Time to Detectable Analgesic Effect | Approx. 20 minutes | [21] |

Key Experimental Protocols

The understanding of phenazopyridine's mechanism is derived from specific preclinical and clinical experimental models.

Protocol: Ex Vivo Bladder Mechanosensory Recording

This protocol is adapted from studies investigating the direct effects of phenazopyridine on bladder sensory nerves.[16]

-

Tissue Preparation: Mice are euthanized, and the bladder, along with its associated pelvic nerves, is dissected and placed in a dissecting chamber containing Krebs-bicarbonate solution.

-

Nerve Recording Setup: The bladder is cannulated for intravesical filling, and the pelvic nerve bundle is placed in a recording chamber with paraffin (B1166041) oil. Fine filaments of the nerve are teased out and placed on a platinum-iridium recording electrode.

-

Bladder Distension: The bladder is filled with saline (0.9% NaCl) at a constant rate (e.g., 100 μl/min) to a maximum pressure (e.g., 50 mm Hg) to elicit mechanosensory responses.

-

Drug Administration: A baseline response to distension is recorded. The bladder is then emptied and infused with phenazopyridine at clinically relevant concentrations (e.g., 100–300 μM).

-

Data Acquisition and Analysis: Raw nerve activity is recorded before and after drug administration. Action potential firing in response to bladder filling is analyzed to determine changes in peak firing rate, total firing rate, and activation threshold of single afferent units (both low- and high-threshold).

Protocol: Randomized Clinical Trial for Symptomatic Efficacy

This protocol is a generalized methodology based on clinical studies evaluating phenazopyridine's efficacy.[20]

-

Patient Recruitment: Enroll female patients with symptoms of acute, uncomplicated lower urinary tract infection (e.g., dysuria, frequency, urgency).

-

Inclusion/Exclusion Criteria: Establish clear criteria, including symptom severity scores (e.g., Visual Analogue Scale - VAS) and exclusion of complicated UTIs or renal impairment.

-

Randomization: Patients are randomly assigned to one of two parallel groups: a treatment group receiving a single oral dose of phenazopyridine (e.g., 200 mg) or a control group receiving a matching placebo.

-

Blinding: The study is conducted in a double-blind manner, where neither the patients nor the investigators know the treatment assignment.

-

Efficacy Assessment: The primary endpoint is the change in symptom severity from baseline. Patients complete a VAS questionnaire to rate general discomfort, pain during urination, and frequency at a specified time point (e.g., 6 hours) after drug administration.

-

Follow-up: After the initial assessment, all patients begin standard antibiotic therapy. Follow-up may occur over the next few days to monitor for adverse events and complete resolution of symptoms.

-

Statistical Analysis: The mean change in VAS scores between the phenazopyridine and placebo groups is compared using appropriate statistical tests (e.g., t-test or ANOVA) to determine statistical significance.

Conclusion and Future Directions

Phenazopyridine hydrochloride provides effective and rapid symptomatic relief for lower urinary tract irritation through a primary mechanism of topical anesthesia on the urinary tract mucosa.[1][14] Strong evidence points to the inhibition of voltage-gated sodium channels and the selective modulation of Aδ-afferent nerve fibers as the core actions.[1][17][19] Newer findings suggesting a role for TRPM8 inhibition open promising avenues for further research.[16]

For drug development professionals, phenazopyridine serves as a model for targeted, non-systemic organ-specific analgesia. Future research should focus on elucidating the precise molecular interactions with specific sodium channel subtypes and other receptors like TRPM8 in the urothelium. Additionally, developing formulations that could prolong the local residence time in the bladder without increasing systemic absorption could further enhance therapeutic efficacy and patient comfort.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Phenazopyridine: MedlinePlus Drug Information [medlineplus.gov]

- 4. Phenazopyridine (Azo, Pyridium, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. Articles [globalrx.com]

- 6. Phenazopyridine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phenazopyridine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 8. phenazopyridine (Pyridium) Uses, Side Effects & Dosage [medicinenet.com]

- 9. Phenazopyridine - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. droracle.ai [droracle.ai]

- 12. Phenazopyridine: A drug utilization research in the Costa Rican Social Security [scielo.sa.cr]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. Articles [globalrx.com]

- 15. droracle.ai [droracle.ai]

- 16. Phenazopyridine Inhibits Bladder Mechanosensory Signalling via the Bladder Lumen - PMC [pmc.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. youtube.com [youtube.com]

- 19. Effects of phenazopyridine on rat bladder primary afferent activity, and comparison with lidocaine and acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [Efficiency and safety of phenazopyridine for treatment of uncomplicated urinary tract infection: results of multi-center, randomized, placebo-controlled, clinical study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Characterization of Phenazopyridine Hydrochloride Impurities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Phenazopyridine (B135373) Hydrochloride, the formation of its associated impurities, and the analytical methodologies required for their characterization. This document is intended to serve as a vital resource for professionals in pharmaceutical research and development, quality control, and regulatory affairs.

Introduction to Phenazopyridine Hydrochloride

This compound is an azo dye used as a urinary tract analgesic to relieve symptoms such as pain, burning, and urgency.[1] As with any active pharmaceutical ingredient (API), the identification and control of impurities are critical to ensure its safety, efficacy, and quality. Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control over impurities. This guide delves into the process-related and degradation impurities of this compound, offering detailed methods for their analysis and characterization.

Synthesis and Formation of Process-Related Impurities

The commercial synthesis of this compound involves the diazo coupling of benzene (B151609) diazonium chloride with 2,6-diaminopyridine.[2][3] This process, while effective, can lead to the formation of several process-related impurities.

The primary starting materials and intermediates include:

-

Aniline

-

Sodium Nitrite

-

Hydrochloric Acid

-

2,6-Diaminopyridine (DAP)

Unreacted starting materials, intermediates, or by-products from side reactions can result in process-related impurities. One of the most significant process impurities is 2,6-diaminopyridine (DAP) , a key starting material.[4][5] Another documented process-related impurity is 3-phenyl-5-phenylazo-pyridine-2,6-diamine , which can be formed during the synthesis process.[6][7]

Degradation Impurities and Stability-Indicating Studies

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, thereby establishing the intrinsic stability of the drug molecule.[8][9]

Key degradation pathways for this compound include:

-

Acid/Heat Hydrolysis: Under acidic and high-temperature conditions, phenazopyridine can degrade to form Phenol (PH) and 2,6-diaminopyridine (DAP) .[4][10][11] Other degradants identified under these conditions include hydroxylated impurities like 6-Amino-2-hydroxy-3-phenyldiazenylpyridine and 2,6-Dihydroxy-3-phenyldiazenylpyridine .[3][12]

-

Oxidative Degradation: Exposure to oxidative agents (e.g., H₂O₂) can lead to the formation of 2,3,6-triaminopyridine (TAP) .[13]

-

Photodegradation: Photolysis can cause complex reactions, including cyclodehydrogenation and rearrangement, leading to products such as pyrido[3,4-c]cinnoline-2,4-diamine.[14]

A summary of known impurities is presented in Table 1.

| Table 1: Summary of Known this compound Impurities | | :--- | :--- | :--- | | Impurity Name | Classification | Origin / Stress Condition | | 2,6-Diaminopyridine (DAP) | Process & Degradation | Unreacted starting material; Acid/Heat hydrolysis[4][5] | | Phenol (PH) | Degradation | Acid/Heat hydrolysis[4] | | 2,3,6-Triaminopyridine (TAP) | Degradation | Oxidative degradation[13][15] | | 3-phenyl-5-phenylazo-pyridine-2,6-diamine | Process | Synthesis by-product[6] | | 3,5-bis((E)-Phenyldiazenyl)pyridine-2,6-diamine | Process | Synthesis by-product | | 6-Amino-2-hydroxy-3-phenyldiazenylpyridine | Degradation | Hydrolysis[3][12] | | 2,6-Dihydroxy-3-phenyldiazenylpyridine | Degradation | Hydrolysis[3][12] |

Analytical Characterization and Experimental Protocols

A robust analytical workflow is crucial for the detection, identification, and quantification of impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques employed.

This section outlines a representative stability-indicating HPLC method synthesized from published literature for the separation and quantification of phenazopyridine and its key impurities.[4][5][10][16]

Objective: To resolve phenazopyridine from its known process-related and degradation impurities.

4.1.1. Chromatographic Conditions

| Table 2: HPLC Method Parameters | | :--- | :--- | | Parameter | Condition | | Column | Waters BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent[5] | | Mobile Phase A | 20 mM Ammonium Acetate buffer (pH adjusted as needed)[5] | | Mobile Phase B | Acetonitrile[5] | | Flow Rate | 0.4 mL/min[5] | | Detection Wavelength | 240 nm[5] | | Injection Volume | 1.5 µL[5] | | Column Temperature | Ambient or controlled (e.g., 30 °C) | | Run Time | ~9-15 minutes | | Gradient Program | Optimized to separate all known impurities. A typical gradient might start with a low percentage of Mobile Phase B, ramping up to elute the main peak and any late-eluting impurities, followed by a re-equilibration step. |

4.1.2. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., Acetonitrile:Water 10:90 v/v).[5] Prepare working standards by further dilution to the target concentration (e.g., 0.5 mg/mL).

-

Impurity Stock Solution: If available, prepare a mixed stock solution of known impurity standards.

-

Sample Solution: Accurately weigh and transfer about 50 mg of the Phenazopyridine HCl sample into a 100 mL volumetric flask. Add approximately 50 mL of diluent, sonicate to dissolve, and make up to volume with the diluent.[5]

-

Forced Degradation Samples:

-

Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 60-80°C for a specified time (e.g., 30 minutes to a few hours).[8] Neutralize the solution before injection.

-

Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 60-80°C.[8] Neutralize before injection.

-

Oxidative Degradation: Treat the drug substance solution with 3-30% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).

-

Photolytic Degradation: Expose the drug substance (solid and/or solution) to UV light as per ICH Q1B guidelines.

-

The analytical method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

| Table 3: Typical Quantitative Performance Data | | :--- | :--- | :--- | | Parameter | Analyte | Typical Value | | LOD | Impurities | 0.02 - 0.1 µg/mL[4][10] | | LOQ | Impurities | 0.06 - 0.3 µg/mL[4][10] | | Linearity (r²) | Phenazopyridine & Impurities | > 0.99[5] | | Accuracy (% Recovery) | Impurities (spiked) | 98.0% - 102.0%[5] |

For unknown impurities detected during the analysis, structural elucidation is necessary. This typically involves a combination of techniques.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the impurity and its fragmentation pattern, offering initial structural clues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: After isolation via preparative HPLC, ¹H and ¹³C NMR are used to determine the exact chemical structure and connectivity of atoms.

-

Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the impurity molecule.

Conclusion

The effective control of impurities in this compound is paramount for ensuring drug product quality and patient safety. This guide outlines the synthetic origins of process-related impurities and the formation of degradants under various stress conditions. By implementing robust, validated stability-indicating analytical methods and employing advanced characterization techniques, researchers and drug development professionals can adequately identify, quantify, and control these impurities, meeting stringent regulatory requirements.

References

- 1. Phenazopyridine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for this compound a Genito-urinary Antiseptic Drug | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. "Study of forced-acid/heat degradation and degradant/impurity profile o" by S.M. Sabry [jfda-online.com]

- 5. jchr.org [jchr.org]

- 6. researchgate.net [researchgate.net]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. ijrpp.com [ijrpp.com]

- 9. rjptonline.org [rjptonline.org]

- 10. jfda-online.com [jfda-online.com]

- 11. Journal of Food and Drug Analysis (JFDA) - Articles & Issues - Food and Drug Administration, Department of Health [fda.gov.tw]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Application of an HPLC Method for Selective Determination of this compound: Theoretical and Practical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Unraveling the Metabolic Fate of Phenazopyridine Hydrochloride in Rat Urine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and quantification of phenazopyridine (B135373) hydrochloride metabolites in rat urine. It is designed to equip researchers and drug development professionals with a detailed understanding of the metabolic pathways and the experimental protocols necessary for such investigations. This document summarizes key quantitative data, outlines detailed experimental methodologies, and presents visual representations of the metabolic processes and experimental workflows.

Core Findings: Phenazopyridine Metabolism in Rats

Phenazopyridine hydrochloride undergoes extensive metabolism in rats, primarily through two main pathways: azo bond cleavage and hydroxylation.[1] The major urinary metabolite is 4-acetylaminophenol (NAPA), a product of azo bond cleavage, followed by several hydroxylated derivatives.[2] Notably, unchanged phenazopyridine accounts for less than 1% of the dose excreted in urine.[2]

Quantitative Analysis of Urinary Metabolites

The following table summarizes the quantitative data on the major metabolites of phenazopyridine identified in rat urine. The data highlights the prevalence of metabolites formed through azo bond cleavage.

| Metabolite | Percentage of Dose in Urine | Analytical Method | Reference |

| 4-acetylaminophenol (NAPA) | Major metabolite | Not specified in abstract | [2] |

| 5,4'-dihydroxy-phenazopyridine | Less than NAPA | Not specified in abstract | [2] |

| 5-hydroxy-phenazopyridine | Less than 5,4'-dihydroxy-PAP | Not specified in abstract | [2] |

| 4'-hydroxy-phenazopyridine | Less than 5-hydroxy-PAP | Not specified in abstract | [2] |

| 2'-hydroxy-phenazopyridine | Least abundant hydroxylated | Not specified in abstract | [2] |

| Unchanged Phenazopyridine | < 1% | Not specified in abstract | [2] |

| 2,6-diamino-3-[(4-hydroxyphenyl)azo]pyridine | Identified | Not specified in abstract | [3] |

| 2,6-diamino-3-[(2-hydroxyphenyl)azo]pyridine | Identified | Not specified in abstract | [3] |

Experimental Protocols

This section details the methodologies employed in the identification and quantification of phenazopyridine metabolites in rat urine, synthesized from various studies.

Animal Studies

-

Animal Model: Male Wistar rats are commonly used for studying the metabolism of phenazopyridine.[2]

-

Administration: this compound is typically administered orally. In one study, a dose of 50 mg/kg was used.[3] Another study utilized ¹⁴C-labeled phenazopyridine to facilitate tracking of the drug and its metabolites.[2]

-

Urine Collection: Following administration, rats are housed in metabolism cages to allow for the separate collection of urine and feces over a specified period, often 24 hours.

Sample Preparation

-

Extraction: Urinary metabolites are typically extracted from the urine samples. This often involves liquid-liquid extraction. For instance, after oral administration of a mixture of fentanyl and its deuterium-labeled counterpart, urinary metabolites were extracted with chloroform (B151607) at a pH of 9.0.

-

Derivatization: Depending on the analytical method, derivatization may be necessary to improve the volatility and chromatographic properties of the metabolites, especially for gas chromatography-mass spectrometry (GC-MS) analysis.

Analytical Instrumentation and Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a common technique for the separation and quantification of phenazopyridine and its metabolites.[1][4][5][6][7] A reversed-phase C18 column is often employed.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique used for the identification of metabolites.[5][6][7] It provides detailed structural information based on the mass fragmentation patterns of the compounds.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of HPLC with the sensitive detection and identification power of mass spectrometry, making it a valuable tool for metabolite identification.[7]

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathways of phenazopyridine and a typical experimental workflow for metabolite identification.

Metabolic Pathway of Phenazopyridine in Rats

Caption: Metabolic pathways of phenazopyridine in rats.

Experimental Workflow for Metabolite Identification

Caption: Experimental workflow for phenazopyridine metabolite identification.

References

- 1. Excretion of phenazopyridine and its metabolites in the urine of humans, rats, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism and disposition of phenazopyridine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. electrochemsci.org [electrochemsci.org]

- 5. researchgate.net [researchgate.net]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of Phenazopyridine Hydrochloride and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis of phenazopyridine (B135373) hydrochloride, a potent urinary tract analgesic, and its related derivatives. This document details the experimental protocols and presents key quantitative data to support research, quality control, and drug development activities.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a versatile and widely used technique for the quantitative analysis of phenazopyridine hydrochloride, particularly in pharmaceutical formulations and for stability studies. The method relies on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum due to its specific chemical structure, which includes an azo chromophore.

Data Presentation: UV-Vis Absorption Maxima

The absorption maxima (λmax) of this compound can vary depending on the solvent and the presence of other substances. The molecule exhibits characteristic peaks that are crucial for both identification and quantification.

| Wavelength (λmax) | Solvent/Context | Reference |

| 279 nm | Methanol (B129727) (in combination with Ciprofloxacin HCl) | [1] |

| 413 nm | Methanol (in combination with Ciprofloxacin HCl) | [1] |

| 370 nm | Distilled Water (First derivative spectrophotometry) | [2][3] |

| 428 nm | Distilled Water (Ratio difference method) | [2][3][4] |

| 276 nm | Distilled Water (Ratio difference method) | [2][3][4] |

| 332 nm | Used for pKa determination via spectrophotometric study | [5][6] |

| 412 nm | Direct determination in the presence of trimethoprim | [7] |

Experimental Protocol: UV-Vis Spectrophotometric Analysis

The following protocol outlines a general procedure for the quantitative determination of this compound in a pharmaceutical formulation.

Objective: To determine the concentration of phenazopyridine HCl in a tablet sample.

Materials:

-

UV-Vis Spectrophotometer (double beam)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks (10 mL, 100 mL)

-

Pipettes

-

Analytical balance

-

Methanol (analytical grade)

-

This compound reference standard

-

Tablet sample containing Phenazopyridine HCl

Procedure:

-

Standard Stock Solution Preparation: Accurately weigh 10 mg of the phenazopyridine HCl reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.[2]

-

Working Standard Solutions: Prepare a series of working standard solutions by making appropriate dilutions of the stock solution into 10 mL volumetric flasks to achieve concentrations in the linear range (e.g., 2-14 µg/mL).[3][8]

-

Sample Preparation:

-

Weigh and finely powder ten tablets to determine the average tablet weight.

-

Accurately weigh a portion of the powder equivalent to 100 mg of phenazopyridine HCl and transfer it to a 100 mL volumetric flask.

-

Add approximately 75 mL of methanol, shake vigorously for 15 minutes, and then sonicate for 30 minutes to ensure complete dissolution.

-

Dilute to the mark with methanol and filter the solution through a suitable filter paper (e.g., Whatman No. 41).[2]

-

Further dilute the filtered solution with methanol to obtain a theoretical concentration within the calibration range.

-

-

Spectrophotometric Measurement:

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations.

-

Determine the concentration of phenazopyridine HCl in the sample solution from the calibration curve using its measured absorbance.

-

Calculate the amount of phenazopyridine HCl per tablet.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for the identification of this compound by analyzing the vibrations of its molecular bonds. The resulting spectrum provides a unique "fingerprint" of the molecule. Attenuated Total Reflectance (ATR)-FTIR is a common modern technique for this analysis.

Data Presentation: Characteristic IR Absorption Bands

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. The absence of the typical azo group band around 1600 cm⁻¹ in photolysis products can indicate degradation.[9]

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 - 3100 | N-H stretching (primary amines) |

| ~3100 - 3000 | C-H stretching (aromatic) |

| ~1640 | N-H bending (scissoring) |

| ~1600, 1580, 1480 | C=C stretching (aromatic ring) |

| ~1450 | N=N stretching (azo group) |

| ~1250 | C-N stretching |

| ~840 - 750 | C-H out-of-plane bending (aromatic substitution) |

Note: These are approximate values and can vary slightly based on the sample preparation and instrument.

Experimental Protocol: ATR-FTIR Analysis

Objective: To obtain the infrared spectrum of a solid sample of phenazopyridine HCl for identification.

Materials:

-

FTIR Spectrometer with an ATR accessory

-

Solid phenazopyridine HCl sample

-

Spatula

-

Cleaning solvent (e.g., isopropanol) and soft tissues

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid phenazopyridine HCl powder onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000–650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 scans to improve the signal-to-noise ratio.[10]

-

Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a solvent-moistened tissue.

-

Data Analysis: Analyze the resulting spectrum, identifying the characteristic peaks and comparing them to a reference spectrum for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the nitrogen atoms within phenazopyridine and its derivatives. 1H, 13C, and 15N NMR studies are invaluable for unambiguous structure elucidation and for identifying protonation sites.[11]

Data Presentation: NMR Chemical Shifts

NMR studies have established the chemical shifts for this compound. DFT calculations combined with NMR data indicate that the preferred protonation site is the pyridine (B92270) ring nitrogen atom.[11]

¹H and ¹³C NMR Data for Phenazopyridine Photolysis Product (Pyrido[3,4-c]cinnoline-2,4-diamine) [12]

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenyl H | 7.85 (d, J = 2.5 Hz, 2H) | 116.3, 118.8, 129.6, 143.1 |

| Phenyl H | 6.62 (m, 1H) | - |

| Phenyl H | 7.01 (m, 2H) | - |

| C-5 | - | 85.4 |

| C-3 | - | 106.0 |

| C-4 | - | 145.7 |

| C-6 | - | 148.2 |

| C-2 | - | 149.2 |

Experimental Protocol: General NMR Sample Preparation

Objective: To prepare a sample of phenazopyridine HCl for NMR analysis.

Materials:

-

NMR spectrometer

-

5 mm NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

Phenazopyridine HCl sample

-

Pipette/Syringe

Procedure:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the phenazopyridine HCl sample.

-

Dissolution: Transfer the sample into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Mixing: Cap the tube and gently invert it several times or use a vortex mixer to ensure the sample is fully dissolved.

-

Analysis: Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument for analysis.

-

Data Acquisition: Acquire the desired spectra (e.g., ¹H, ¹³C, DEPT, COSY, HSQC) according to standard instrument protocols.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), is a highly sensitive and selective method for the quantification of phenazopyridine in biological matrices such as plasma.[13][14][15]

Data Presentation: Mass Spectrometric Data

For quantitative analysis, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and selectivity.

| Parameter | Value | Technique | Reference |

| Base Peak (m/z) | 213 | GC-MS | [13] |

| Internal Standard (IS) | Diazepam (m/z 283) | GC-MS | [13] |

| Linearity Range | 5–500 ng/mL (in human plasma) | GC-MS | [13] |

| Limit of Detection (LOD) | 0.3 ng/mL | GC-MS | [13] |

Experimental Protocol: GC-MS Analysis of Phenazopyridine in Plasma

The following is a summarized protocol for the extraction and analysis of phenazopyridine from a plasma sample.

Objective: To quantify phenazopyridine in human plasma.

Materials:

-

GC-MS system with a suitable capillary column (e.g., DB-5MS)[13]

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen stream)

-

Plasma sample

-

Internal standard solution (Diazepam in methanol)[13]

-

Extraction solvent (e.g., a mixture of organic solvents)

Procedure:

-

Sample Preparation: To a 1 mL aliquot of plasma in a centrifuge tube, add the internal standard solution.

-

Liquid-Liquid Extraction:

-

Add the extraction solvent to the plasma sample.

-

Vortex the mixture for several minutes to ensure thorough mixing.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

-

Solvent Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a small, fixed volume of a suitable solvent (e.g., methanol).

-

GC-MS Analysis:

-

Inject an aliquot of the reconstituted sample into the GC-MS system.

-

The analysis is performed in selected ion monitoring (SIM) mode, monitoring the base peak ions for phenazopyridine (m/z 213) and the internal standard.[13]

-

-

Quantification: The concentration of phenazopyridine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.

Analytical Workflow Visualization

A systematic workflow is essential for the reliable spectroscopic analysis of a pharmaceutical compound. The following diagram illustrates a general workflow from sample reception to final data reporting.

Caption: General workflow for the spectroscopic analysis of Phenazopyridine HCl.

References

- 1. jpsbr.org [jpsbr.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Investigating the physicochemical properties of this compound using high-performance liquid chromatography and UV-Visible spectrophotometry | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. researchgate.net [researchgate.net]

- 11. 1H, 13C and 15N NMR assignments of phenazopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Development and validation of a gas chromatography-mass spectrometry method for the determination of phenazopyridine in rat plasma: application to the pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of phenazopyridine in human plasma via LC-MS and subsequent development of a pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Phenazopyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth examination of the core physicochemical properties of phenazopyridine (B135373) hydrochloride (PHCl). Understanding these characteristics is fundamental for formulation development, analytical method validation, and ensuring the quality, safety, and efficacy of pharmaceutical products containing this active pharmaceutical ingredient (API).

Core Physicochemical Properties

Phenazopyridine hydrochloride is an azo dye with analgesic properties, primarily used to relieve symptoms associated with urinary tract infections.[1][2] Its physical and chemical characteristics, summarized below, are critical for its behavior in both pharmaceutical formulations and biological systems. It presents as brick-red microcrystals with a slight violet luster and has a slightly bitter taste.[2][3]

| Property | Value | Reference(s) |

| Chemical Name | 3-(phenylazo)pyridine-2,6-diamine;hydrochloride | [4] |

| Molecular Formula | C₁₁H₁₁N₅·HCl | [2] |

| Molecular Weight | 249.70 g/mol | [2][5] |

| Appearance | Brick-red microcrystals or purple powder | [3][6] |

| Melting Point | ~139 °C (for free base); ~235 °C (decomposes for HCl salt) | [7] |

| pKa | 5.05 (± 0.15) via HPLC; 5.17 - 5.20 via UV-Vis Spectrophotometry | [7][8] |

| Aqueous Solubility | Slightly soluble in cold water (~0.33 g/100 mL); Soluble in boiling water (~5 g/100 mL) | [2] |

| Solubility in other solvents | Soluble in DMSO (50 mg/mL), ethylene (B1197577) glycol, propylene (B89431) glycol, and acetic acid. Insoluble in acetone, ether, and chloroform. | [2][4][9] |

| Log P (Octanol/Water) | 2.62 (± 0.11) | [8] |

| Log D (at pH 2.0) | 1.61 (± 0.16) | [8] |

| UV Absorption Maxima (λmax) | In Ethanol: 238 nm, 279 nm, 402 nm. In Visible Region: 422 nm. | [7][10] |

Mechanism of Action: A Localized Analgesic Effect

The precise mechanism of action for phenazopyridine is not fully elucidated, but it is known to exert a direct topical analgesic effect on the mucosal lining of the urinary tract.[11][12][13] This action provides symptomatic relief from pain, burning, and urgency without possessing any antibacterial properties.[7][14]

Recent studies suggest the mechanism involves the inhibition of specific ion channels and signaling proteins:

-

Voltage-Gated Sodium Channels: It is proposed that phenazopyridine inhibits these channels, leading to a local anesthetic effect.[5][12]

-

TRPM8 Channels: Phenazopyridine acts as an antagonist of Transient Receptor Potential Melastatin 8 (TRPM8) channels.[15]

-

SARM1 Inhibition: It has been identified as a competitive inhibitor of Sterile Alpha and TIR Motif Containing 1 (SARM1), which may contribute to its effects on neuronal pathways.[15]

-

Aδ-Fibers: In vivo studies in rats have shown that phenazopyridine can directly inhibit mechanosensitive Aδ-fibers in the bladder, which are involved in pain signaling.[9]

Key Experimental Protocols

Accurate determination of this compound's properties relies on validated analytical techniques. The following sections detail the methodologies for its analysis using HPLC, UV-Visible Spectrophotometry, and DSC.

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC is a cornerstone technique for the quantification, impurity profiling, and stability testing of this compound.[16] Modern Ultra-Performance Liquid Chromatography (UPLC) methods offer improved speed and resolution.[5]

Methodology: A validated stability-indicating HPLC method for determining this compound and its degradation products is as follows:[16]

-

Instrumentation: A standard HPLC or UPLC system equipped with a UV or Photodiode Array (PDA) detector.[5]

-

Column: Reversed-phase C18 column (e.g., BDS Hypersil C18 or BEH C18, 1.7-5 µm particle size).[5][17]

-

Mobile Phase: An isocratic mobile phase consisting of a 1:1 (v/v) mixture of acetonitrile (B52724) and an acetate (B1210297) buffer (pH 4.0).[16][17] A gradient elution using an ammonium (B1175870) acetate buffer and acetonitrile can also be employed for UPLC systems.[5]

-

Flow Rate: 1.0 mL/min for standard HPLC.[16][18] 0.4 mL/min for UPLC.[5]

-

Detection Wavelength: UV detection at 280 nm or 370 nm.[17]

-

Sample Preparation: A stock solution is prepared by accurately weighing and dissolving the API in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile). Working standards and samples are prepared by further dilution to a target concentration (e.g., 5-45 µg/mL).[5][18]

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of this compound and for the determination of its pKa.[8][10]

Methodology for pKa Determination: This protocol is based on measuring the change in absorbance as a function of pH.[8]

-

Instrumentation: A calibrated UV-Visible spectrophotometer.

-

Reagents: A series of buffer solutions with known pH values spanning the expected pKa (e.g., pH range 3.5 to 8.3).[8] A stock solution of this compound in an appropriate solvent.

-

Procedure:

-

Prepare a series of solutions by diluting the stock solution with each buffer to a constant final concentration.

-

Measure the absorbance of each solution at a selected analytical wavelength (e.g., 332 nm) against a buffer blank.[8]

-

Plot the measured absorbance versus the pH of the buffer.

-

The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the ionized and non-ionized forms of the drug are equal.[8]

-

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[19] It is crucial for characterizing the thermal properties of an API, such as its melting point, purity, and polymorphism.[19][20]

General Methodology:

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: A small amount of the this compound powder (typically 2-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

-

Procedure:

-

An empty, sealed aluminum pan is used as the reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 250 °C).

-

The instrument records the differential heat flow between the sample and the reference.

-

-

Data Analysis: The resulting thermogram plots heat flow against temperature. An endothermic peak indicates melting, and the peak onset or maximum is taken as the melting point. The shape and area of the peak can provide information about purity and the presence of different polymorphic forms.[20]

References

- 1. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Phenazopyridine [drugfuture.com]

- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. longdom.org [longdom.org]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Phenazopyridine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. Phenazopyridine - Wikipedia [en.wikipedia.org]

- 12. go.drugbank.com [go.drugbank.com]

- 13. What is the mechanism of this compound? [synapse.patsnap.com]

- 14. This compound | 136-40-3 [chemicalbook.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. jfda-online.com [jfda-online.com]

- 17. researchgate.net [researchgate.net]

- 18. Application of an HPLC Method for Selective Determination of this compound: Theoretical and Practical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. rroij.com [rroij.com]

- 20. The role of modulated temperature differential scanning calorimetry in the characterisation of a drug molecule exhibiting polymorphic and glass forming tendencies - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenazopyridine Hydrochloride: An In-depth Technical Guide to its Crystal Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Phenazopyridine (B135373) Hydrochloride

Phenazopyridine hydrochloride is an azo dye that exerts a topical analgesic effect on the mucosa of the urinary tract.[1] It is chemically known as 2,6-Diamino-3-(phenylazo)pyridine monohydrochloride.[2] Its primary therapeutic application is the symptomatic relief of pain, burning, urgency, and frequency associated with urinary tract infections and other irritations of the lower urinary tract mucosa.[3]

The physicochemical properties of this compound are summarized in Table 1. It is a brick-red crystalline solid with a slight violet luster.[4][5] While it is only slightly soluble in cold water and ethanol (B145695), its solubility increases in boiling water.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₁H₁₂ClN₅ | [5] |

| Molecular Weight | 249.70 g/mol | [5][6] |

| CAS Number | 136-40-3 | [6] |

| Appearance | Brick-red microcrystals with a slight violet luster or a purple powder.[4][7] | [4][7] |

| Melting Point | Approximately 139 °C (decomposes) | |

| Solubility | Slightly soluble in cold water and ethanol; soluble in boiling water, acetic acid, glycerol, ethylene (B1197577) glycol, and propylene (B89431) glycol.[5] | [5] |

Crystal Structure of this compound

Detailed single-crystal X-ray diffraction (SCXRD) data for this compound is not widely available in the public domain. However, a crystalline form has been described in the patent literature.

Known Crystalline Form

A Chinese patent (CN102311383B) discloses a specific crystalline form of this compound. The primary characterization data for this form is derived from X-ray powder diffraction (XRPD) and its melting point.

Table 2: Characterization Data for the Known Crystalline Form of this compound

| Parameter | Value | Reference |

| X-Ray Powder Diffraction (2θ ± 0.2°) | 6.2°, 9.9°, 11.3°, 14.8°, 17.4°, 19.9°, 21.6°, 27.4°, 29.6° | |

| Melting Point | 215 - 218 °C |

Polymorphism Studies of this compound

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of an API can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which can significantly impact the drug's bioavailability and therapeutic efficacy.

A comprehensive search of the scientific literature does not yield extensive studies focused on the polymorphism of this compound itself. Much of the research on the solid-state forms of phenazopyridine has been directed towards its cocrystals and other salts, which have shown the existence of polymorphism in those multi-component systems. The lack of published data on multiple polymorphs of the hydrochloride salt suggests that either it may not exhibit significant polymorphism under common crystallization conditions or that such studies have not been publicly disclosed.

Experimental Protocols

This section details the experimental methodology for the preparation of the known crystalline form of this compound and provides general protocols for the characterization of crystalline and potentially polymorphic forms of an API.

Preparation of the Known Crystalline Form of this compound

The following protocol is adapted from the procedure described in Chinese patent CN102311383B.

Materials:

-

This compound solid

-

Ethanol

Procedure:

-

Dissolve 100g of this compound solid in 10L of 40% methanol in water at 90 °C.

-

To the hot solution, add 5L of absolute ethanol at a controlled rate of approximately 20 ml/minute while stirring at a rate of 12 revolutions per minute.

-

After the addition of ethanol is complete, slowly cool the solution to 10 °C.

-

Maintain the temperature at 10 °C for 2 hours to allow for complete crystallization.

-

Collect the resulting crystals by filtration.

-

Wash the collected crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum at 60 °C for 4 hours.

General Methodologies for Polymorph Characterization

The following are standard techniques employed in the screening and characterization of polymorphs in the pharmaceutical industry.

XRPD is a primary technique for identifying and differentiating crystalline forms. Each polymorph will produce a unique diffraction pattern.

-

Instrument: A high-resolution X-ray powder diffractometer equipped with a copper anode (Cu Kα radiation, λ = 1.5406 Å).

-

Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

-

Data Collection: The sample is scanned over a 2θ range, typically from 2° to 40°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed for the positions and relative intensities of the diffraction peaks.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, transition temperatures, and enthalpies of fusion, which are unique for different polymorphs.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: 3-5 mg of the sample is accurately weighed into an aluminum pan and hermetically sealed. An empty sealed pan is used as a reference.

-

Heating Program: The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen purge (e.g., 50 mL/min). The temperature range is selected to encompass any expected thermal events.

-

Analysis: The resulting thermogram shows endothermic (melting, desolvation) and exothermic (crystallization) events.

TGA measures the change in mass of a sample as a function of temperature. It is useful for identifying solvates and hydrates and for assessing thermal stability.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: 5-10 mg of the sample is placed in a tared pan (e.g., platinum or alumina).

-

Heating Program: The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen purge.

-

Analysis: The TGA curve plots the percentage of weight loss against temperature, indicating thermal decomposition or desolvation events.

Visualized Workflow for Polymorph Screening

The following diagram illustrates a general experimental workflow for the screening and characterization of polymorphic forms of an active pharmaceutical ingredient like this compound.

References

Unveiling the Carcinogenic Potential of Phenazopyridine Hydrochloride in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazopyridine (B135373) hydrochloride is a urinary tract analgesic that has been in clinical use for decades to relieve symptoms of pain, burning, and urgency associated with urinary tract infections. Despite its long history of use, concerns regarding its carcinogenic potential have been raised, primarily based on findings from animal studies. This technical guide provides a comprehensive overview of the key studies that have explored the carcinogenic potential of phenazopyridine hydrochloride in animal models, with a focus on data presentation, detailed experimental protocols, and the potential molecular mechanisms involved.

Carcinogenicity Studies in Animal Models

The primary evidence for the carcinogenicity of this compound comes from a bioassay conducted by the National Toxicology Program (NTP).[1][2][3] This study, which is the cornerstone of our current understanding, investigated the long-term effects of dietary administration of this compound in Fischer 344 rats and B6C3F1 mice.[3][4]

Data Presentation: Tumor Incidence

The NTP bioassay revealed a significant increase in tumor incidence in both rats and mice, with different target organs in each species.[1][3][5]

Table 1: Incidence of Colorectal Tumors in Fischer 344 Rats [3]

| Sex | Dose (ppm) | Number of Animals Examined | Adenoma or Adenocarcinoma | Sarcoma |

| Male | Control | 14 | 0 | 0 |

| 3,700 (low) | 34 | 4 | 1 | |

| 7,500 (high) | 35 | 8 | 0 | |

| Female | Control | 15 | 0 | 0 |

| 3,700 (low) | 33 | 3 | 0 | |

| 7,500 (high) | 32 | 5 | 1 |

Table 2: Incidence of Liver Tumors in B6C3F1 Mice [3]

| Sex | Dose (ppm) | Number of Animals Examined | Hepatocellular Adenoma or Carcinoma | Hepatocellular Carcinoma |

| Male | Control | 15 | Not Significant | Not Significant |

| 600 (low) | 35 | Not Significant | Not Significant | |

| 1,200 (high) | 35 | Not Significant | Not Significant | |

| Female | Control | 15 | 2 | 2 |

| 600 (low) | 34 | 11 | 6 | |

| 1,200 (high) | 32 | 19 | 14 |

Experimental Protocols

The following is a detailed description of the methodology employed in the pivotal NTP bioassay of this compound.[3][4]

NTP Bioassay Protocol (NCI-CG-TR-99)

-

Test Article: this compound

-

Animal Species and Strain:

-

Rats: Fischer 344

-

Mice: B6C3F1

-

-

Animal Numbers:

-

Dosed groups: 35 animals of each sex per species

-

Control groups: 15 untreated animals of each sex per species

-

-

Administration Route: Dietary administration. This compound was mixed into the standard animal feed.

-

Dose Levels:

-

Rats: 3,700 ppm (low dose) and 7,500 ppm (high dose)

-

Mice: 600 ppm (low dose) and 1,200 ppm (high dose)

-

-

Duration of Treatment:

-

Rats: 78 weeks

-

Mice: 80 weeks

-

-

Observation Period:

-

Rats: 26 or 27 additional weeks after cessation of treatment

-

Mice: 25-27 additional weeks after cessation of treatment

-

-

Endpoint:

-

All surviving animals were euthanized at 104-105 weeks (rats) or 105-107 weeks (mice).

-

A complete necropsy was performed on all animals, and tissues were collected for histopathological examination.

-

Mandatory Visualizations

Experimental Workflow

Proposed Mechanism of Carcinogenicity

The precise molecular mechanisms underlying the carcinogenicity of this compound have not been fully elucidated. However, it is widely believed that its carcinogenic effects are mediated through its metabolism to aniline.[6] Aniline is a known carcinogen that can induce oxidative stress, leading to cellular damage and promoting tumorigenesis.[7]

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. This compound (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]

- 3. Bioassay of this compound for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Historical Development and Discovery of Phenazopyridine as a Urinary Analgesic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazopyridine (B135373), an azo dye, has been a mainstay in the symptomatic treatment of lower urinary tract discomfort for nearly a century. Its journey from a synthesized chemical compound to a widely used urinary analgesic is a compelling narrative of early 20th-century drug discovery and evolving pharmacological understanding. Initially synthesized in 1914, it was later introduced for medical use in 1928.[1][2] This technical guide provides an in-depth exploration of the historical development, discovery, and evolving understanding of the mechanism of action of phenazopyridine as a urinary analgesic.

Historical Development and Discovery

Phenazopyridine was first synthesized in 1914.[1] Its introduction as a therapeutic agent came in 1928 by Merck & Co. under the trade name Pyridium.[2] Initially, there was a misconception that phenazopyridine possessed bactericidal properties and was prescribed for the treatment of lower urinary tract infections (UTIs).[1] With the advent of antibiotics in the late 1930s, it became evident that phenazopyridine's primary therapeutic value was not in treating the infection itself, but in providing symptomatic relief from the pain, burning, urgency, and frequency associated with UTIs.[1] Consequently, its role shifted to that of an adjuvant to antibiotic therapy, a classification it retains to this day.[1]

It is important to note that phenazopyridine was marketed before the establishment of regulatory mandates requiring extensive preclinical studies to demonstrate safety and efficacy.[1] As a result, comprehensive and substantial studies from its early history are limited, and its initial use was largely based on clinical observations.

Chemical Synthesis

The foundational synthesis of phenazopyridine, or 2,6-diamino-3-(phenylazo)pyridine, is achieved through the Chichibabin reaction, a method first reported by Aleksei Chichibabin in 1914.[3][4] This reaction involves the amination of pyridine (B92270) with sodium amide to produce 2,6-diaminopyridine (B39239), which then undergoes diazo coupling with benzene (B151609) diazonium chloride.

Experimental Protocol: Chichibabin Reaction for 2,6-Diaminopyridine Synthesis

The Chichibabin reaction is a nucleophilic substitution reaction.[4] The following provides a generalized experimental protocol for the synthesis of 2,6-diaminopyridine, a key intermediate in the production of phenazopyridine.

Materials:

-

Pyridine

-

Sodium amide (NaNH₂)

-

Inert solvent (e.g., toluene (B28343), xylene)[4]

-

Liquid ammonia (B1221849) (for lower temperature reactions)[5]

-

Water

-

Apparatus for heating under reflux in an inert atmosphere

Procedure:

-

Pyridine is dissolved in an inert solvent such as toluene or xylene in a reaction vessel equipped with a reflux condenser and a stirrer. The reaction is conducted under an inert atmosphere (e.g., nitrogen).[4]

-

Sodium amide is added to the pyridine solution. The reaction mixture is then heated to a temperature typically between 100-130°C.[3]

-

The reaction is monitored for the formation of hydrogen gas, which indicates the progress of the reaction.[4]

-

Upon completion, the reaction mixture is cooled, and water is carefully added to quench the reaction and hydrolyze the sodium salt of the product.[6]

-

The 2,6-diaminopyridine product is then isolated from the reaction mixture.

Diazo Coupling: The synthesized 2,6-diaminopyridine is then reacted with benzene diazonium chloride in a diazo coupling reaction to yield phenazopyridine.[2]

Logical Relationship of Phenazopyridine Synthesis

Caption: Synthesis of Phenazopyridine.

Mechanism of Action: From Local Anesthetic to Molecular Targets

The precise mechanism of action of phenazopyridine is still not fully elucidated, but it is widely understood to exert a localized analgesic effect on the mucosa of the urinary tract.[1][7]

Traditional Understanding: A Topical Analgesic Effect

For many years, the accepted mechanism was a topical anesthetic action on the mucosal lining of the urinary tract. Phenazopyridine is rapidly absorbed from the gastrointestinal tract and is excreted in the urine, with a significant portion remaining as the unchanged drug.[8] This allows the compound to come into direct contact with the irritated urothelium, where it is believed to exert its analgesic effects, thereby relieving symptoms of pain, burning, and urgency.[7]

Modern Insights: Inhibition of TRPM8 Channels and Kinases

Recent research has begun to uncover the molecular targets of phenazopyridine, providing a more detailed understanding of its analgesic properties.